physical properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
physical properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
An In-depth Technical Guide to the Physical Properties of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
Introduction: Beyond the Formula
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, often referred to by the acronym HFPSI, represents a class of highly fluorinated superacids. While the parent imide (CAS 84246-29-7) is the foundational molecule, its deprotonated form, the hexafluoropropane-1,3-disulfonimide anion, is of significant interest. This anion is typically utilized as a lithium or potassium salt, which exhibits a unique combination of high thermal stability, chemical resistance, and electrochemical performance.[1][2][3][4]
This guide moves beyond a simple recitation of data points. As professionals in research and development, our objective is to understand the causality—how the molecular structure dictates the physical properties and how these properties, in turn, enable groundbreaking applications. The exceptional stability of the C-F bond and the electron-withdrawing nature of the two sulfonyl groups create a highly delocalized anion, which is the cornerstone of its utility in demanding environments like high-performance lithium-ion batteries, advanced polymer synthesis, and specialized organic reactions.[1][2][5] This document provides a detailed examination of these core physical properties, offering both quantitative data and field-proven insights into their practical implications.
Molecular and Structural Characteristics
A molecule's physical behavior is a direct consequence of its structure. HFPSI features a three-carbon backbone saturated with fluorine atoms, flanked by two sulfonyl groups that form a cyclic imide structure.[5] This arrangement is critical to its properties.
The strong electron-withdrawing effect of the fluorine atoms and sulfonyl groups stabilizes the negative charge on the nitrogen atom upon deprotonation, making the parent imide an exceptionally strong acid.
Caption: Structure of the 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Anion.
Summary of Physical Properties
For rapid assessment and comparison, the key physical properties are summarized below. It is crucial to distinguish between the parent imide and its common salts, as the properties can differ significantly.
| Property | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | Lithium Salt (Li-HFPSI) | Potassium Salt (K-HFPSI) |
| CAS Number | 84246-29-7[6][7] | 189217-62-7[9][12] | 588668-97-7[5][13] |
| Appearance | White/colorless to light yellow powder/liquid[7][8] | White to almost white powder/crystal | White to almost white crystalline powder[5][13] |
| Melting Point | Not Available | 365 °C (decomposes)[12] | Not Available |
| Boiling Point | Not Available | 166 °C[12] | Not Available |
| Flash Point | Not Available | 46 °C[12] | Not Available |
| pKa (Predicted) | -11.55 ± 0.70[7] | Not Applicable | Not Applicable |
| Solubility (Water) | Not Available | Good ("almost transparency") | Soluble[13] |
Note on Lithium Salt Data: The reported boiling point (166 °C) and flash point (46 °C) for the lithium salt appear unusually low for a salt that decomposes at 365 °C.[12] This data, sourced from a safety data sheet, should be treated with caution and may refer to a solution or a specific experimental condition rather than the pure, dry salt.
Detailed Analysis of Key Properties
Acidity (pKa)
The predicted pKa of the parent imide is approximately -11.55, placing it firmly in the category of a superacid.[7]
-
Expert Insight: This extreme acidity is the direct result of the powerful inductive effects of the six fluorine atoms and two sulfonyl groups. Upon losing a proton, the resulting negative charge on the nitrogen is extensively delocalized across the O-S-N-S-O framework, creating an exceptionally stable conjugate base. This stability is the primary reason why its salts are readily formed and are so robust. In practical terms, this high acidity makes the parent imide a potent catalyst for certain organic reactions, although its use is more common in the form of its stable, non-corrosive salts.
Thermal Stability
One of the most lauded characteristics of HFPSI salts is their exceptional thermal stability.[1][2][3][5] The lithium salt, for instance, is reported to be stable up to 365 °C before decomposition begins.[12]
-
Expert Insight: This high thermal threshold is a critical enabling property for its use as an electrolyte salt in high-energy lithium-ion batteries. During rapid charging/discharging cycles or in high-temperature environments, battery internals can heat up significantly. An electrolyte salt that decomposes at lower temperatures can lead to gas generation, pressure buildup, and catastrophic cell failure (thermal runaway). The inherent stability of the HFPSI anion, derived from its strong C-F and S-O bonds, provides a crucial safety margin that is superior to many traditional electrolyte salts.
Solubility
The lithium and potassium salts of HFPSI are noted for their solubility in water and other polar solvents.[13] The broader class of compounds is also recognized for high solubility in various solvents.[4][8]
-
Expert Insight: High solubility is paramount for electrolyte applications. An effective electrolyte requires a salt to fully dissociate in the solvent (typically a mixture of organic carbonates) to provide a high concentration of mobile charge-carrying ions (Li⁺). The unique fluorinated structure of the HFPSI anion, while making it stable, also allows for good solvation by polar aprotic solvents, enhancing ionic conductivity and overall battery performance.[1][3] This contrasts with some other salts where poor solubility can limit the operational temperature range and power output of the cell.
Determining solubility is a foundational experiment. A self-validating protocol ensures reproducibility and accuracy.
-
System Preparation: A temperature-controlled vessel containing a known volume of the desired solvent (e.g., propylene carbonate) is equilibrated to the target temperature (e.g., 25 °C). A magnetic stir bar ensures homogeneity.
-
Incremental Addition: A precisely weighed amount of the HFPSI salt is added to the solvent.
-
Equilibration & Observation: The mixture is stirred for a set period (e.g., 2 hours) to ensure equilibrium is reached. The solution is visually inspected for any undissolved solid.
-
Iterative Process: Steps 2 and 3 are repeated until undissolved solid persists, indicating saturation.
-
Quantification: The total mass of dissolved salt is used to calculate the solubility in g/100 mL or mol/L.
-
Validation: The process is repeated at different temperatures to generate a solubility curve, a critical dataset for defining the operational limits of an electrolyte system.
Caption: Workflow for Experimental Determination of Solubility.
Conclusion
The and its salts are a direct reflection of its highly fluorinated and structurally stable design. Its nature as a superacid gives rise to an exceptionally stable conjugate base, which, when paired with lithium or potassium cations, yields salts of remarkable thermal stability. This, combined with favorable solubility in relevant industrial solvents, makes these materials prime candidates for next-generation energy storage solutions and other applications where chemical and thermal robustness are not merely beneficial, but essential. Understanding these core properties is the first step for any researcher, scientist, or drug development professional looking to leverage the unique capabilities of this powerful fluorinated compound.
References
-
PubChem. (n.d.). Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt | 588668-97-7. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt (588668-97-7) for sale [vulcanchem.com]
- 6. 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 7. guidechem.com [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | C3F6LiNO4S2 | CID 44630347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 12. echemi.com [echemi.com]
- 13. 1,1,2,2,3,3-HEXAFLUOROPROPANE-1,3-DISULFONIMIDE POTASSIUM SALT | 588668-97-7 [chemicalbook.com]
